molecular formula C11H19NO5 B6358778 tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate CAS No. 1619991-56-8

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate

Cat. No.: B6358778
CAS No.: 1619991-56-8
M. Wt: 245.27 g/mol
InChI Key: CDEGYSSMMXYFLY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in the field of organic synthesis, where it might serve as a building block for the synthesis of more complex molecules .

Biochemical Analysis

Preparation Methods

The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.

    tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and properties.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGYSSMMXYFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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